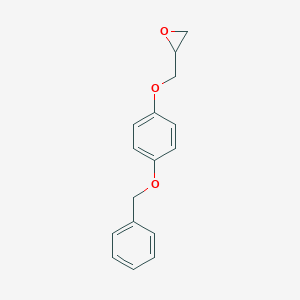

((p-(Benzyloxy)phenoxy)methyl)oxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[(4-phenylmethoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-4-13(5-3-1)10-17-14-6-8-15(9-7-14)18-11-16-12-19-16/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDXZYUGDXYSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950898 | |

| Record name | 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28150-30-3 | |

| Record name | 2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28150-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((p-(Benzyloxy)phenoxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028150303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[p-(benzyloxy)phenoxy]methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to ((p-(Benzyloxy)phenoxy)methyl)oxirane (CAS No. 28150-30-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Scaffold

((p-(Benzyloxy)phenoxy)methyl)oxirane, registered under CAS number 28150-30-3, is an organic compound that merges three key functional motifs: a reactive oxirane (epoxide) ring, a phenoxy linker, and a benzyloxy protective group. This unique combination of features makes it a molecule of significant interest, particularly as a versatile building block in synthetic organic chemistry and a promising scaffold in the realm of drug discovery. The presence of the strained epoxide ring provides a site for nucleophilic attack, allowing for the introduction of diverse functionalities. Simultaneously, the benzyloxy and phenoxy groups are recognized pharmacophores, known to impart desirable biological activities. This guide provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis, its reactivity profile, potential applications in medicinal chemistry, and essential safety and handling protocols.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and handling. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 28150-30-3 |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.3 g/mol |

| IUPAC Name | 2-((4-(Benzyloxy)phenoxy)methyl)oxirane |

The structural identity of this compound is typically confirmed through a combination of spectroscopic techniques.

Analytical Characterization: A Multi-faceted Approach

Characterization of this compound relies on a suite of analytical methods to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and phenyl rings, the benzylic methylene protons, and the protons of the oxirane ring and the adjacent methylene group. The number of O-benzyl and C-benzyl residues can be determined by ¹H NMR spectra, with signals for methylene protons of O-benzyl residues typically appearing around 4.8-5.2 ppm, while those of C-benzyl residues are found at a higher field around 3.8-4.0 ppm[1].

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum would display characteristic absorption bands for the C-O-C stretching of the ether linkages and the epoxide ring, as well as the aromatic C-H and C=C stretching vibrations.

Synthesis and Mechanism: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a modification of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4][5][6] This approach involves the reaction of a phenoxide with an electrophile. In this case, 4-(benzyloxy)phenol serves as the nucleophilic precursor, and epichlorohydrin acts as the electrophile containing the epoxide functionality.

Proposed Synthetic Pathway

The synthesis is a two-step process: deprotonation of the phenol to form the more nucleophilic phenoxide, followed by nucleophilic attack on epichlorohydrin.

dot

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-(Benzyloxy)phenol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Epichlorohydrin

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone as solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation of 4-(Benzyloxy)phenol: To a solution of 4-(benzyloxy)phenol in anhydrous DMF, slowly add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium salt of the phenoxide will be observed. Alternatively, potassium carbonate can be used as a milder base in a solvent like acetone, often requiring heating.

-

Reaction with Epichlorohydrin: To the resulting phenoxide solution, add epichlorohydrin (1.5 equivalents) dropwise at room temperature. The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality of Experimental Choices:

-

The use of a strong base like sodium hydride ensures complete deprotonation of the phenol, maximizing the concentration of the nucleophilic phenoxide.

-

Anhydrous conditions are crucial as sodium hydride reacts violently with water.

-

Using an excess of epichlorohydrin helps to drive the reaction to completion and minimize side reactions.

-

DMF is a suitable polar aprotic solvent that can dissolve the ionic intermediate and facilitate the Sɴ2 reaction.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dominated by the electrophilic nature of the epoxide ring. This three-membered ring is highly strained and susceptible to ring-opening reactions by a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its utility as a synthetic intermediate.

dot

Caption: Reactivity of the oxirane ring with various nucleophiles.

A Scaffold for Bioactive Molecules

The benzyloxy and phenoxy moieties are prevalent in a wide range of biologically active compounds. The benzyloxy group, in particular, is a well-established pharmacophore in medicinal chemistry.[7][8] It is often incorporated into drug candidates to enhance their binding affinity to biological targets and to modulate their pharmacokinetic properties.

Compounds containing benzyloxy aromatic ring structures have shown potential as small molecule inhibitors of the PD1/PD-L1 interaction, which is a key target in cancer immunotherapy.[9] Furthermore, oxirane-containing compounds have been investigated for their anti-inflammatory, analgesic, and antipyretic effects.[10]

The structure of this compound makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening. By reacting the epoxide with a diverse set of nucleophiles, a wide array of derivatives can be generated, each with the potential for unique biological activity. For instance, reaction with various amines can lead to the synthesis of novel amino alcohol derivatives, a class of compounds known to exhibit a broad spectrum of pharmacological activities.

Safety, Handling, and Storage

As with all chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Epoxy compounds, in general, are known to be skin and respiratory irritants and potential sensitizers.[7][11][12][13][14] Direct contact can cause skin irritation, and repeated exposure may lead to allergic skin reactions. Inhalation of vapors or mists can irritate the respiratory tract.

Mandatory PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat and, if handling larger quantities, an apron.

-

Respiratory Protection: Work in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, use a respirator with an organic vapor cartridge.

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Storage and Disposal

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents. Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS No. 28150-30-3) is a chemical compound with significant potential, particularly as a building block in the synthesis of more complex molecules with potential applications in drug discovery. Its synthesis is achievable through well-established organic chemistry principles, and its reactivity is centered around the versatile epoxide ring. The presence of the benzyloxy and phenoxy groups suggests that derivatives of this compound may possess interesting biological activities. As with all reactive chemical intermediates, a thorough understanding of its properties and adherence to strict safety protocols are essential for its handling and use in a research and development setting.

References

-

Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

Epoxy Resin Systems Safe Handling Guide. Crosslink Technology Inc. [Link]

- Preparation of glycidyl ethers. (1981).

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI. [Link]

-

Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. (2022). Acta Fytotechnica et Zootechnica, 25(1), 60-66. [Link]

-

Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. (2015). ResearchGate. [Link]

-

4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. (2020). Chemical Biology & Drug Design, 96(6), 1335-1347. [Link]

-

Mechanism of glycidylation reaction between phenols and epichlorohydrin. (n.d.). ResearchGate. [Link]

-

Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. (2025). ResearchGate. [Link]

-

The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. [Link]

-

Safe Handling of Epoxy Resin Systems. Wolverine Coatings Corporation. [Link]

-

Epoxides is there a human health problem?. (1979). British journal of industrial medicine, 36(4), 241–244. [Link]

-

Solvent-Free Synthesis of Glycidyl Ethers. (2013). Chalmers University of Technology. [Link]

-

Williamson ether synthesis. (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]

-

Epichlorohydrin coupling reactions with wood. (1987). Forest Products Laboratory. [Link]

-

Williamson Ether Synthesis. (2018, August 29). YouTube. [Link]

-

Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. (2024). National Institutes of Health. [Link]

-

Epoxy Compounds. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. (2007). HETEROCYCLES, 73, 451-456. [Link]

-

1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. (2025). ResearchGate. [Link]

-

Green Chemistry. (n.d.). Royal Society of Chemistry. [Link]

-

Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press. [Link]

- Compound with benzyloxy aromatic ring structure, preparation method and application thereof. (2020).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. wolverinecoatings.com [wolverinecoatings.com]

- 8. odr.chalmers.se [odr.chalmers.se]

- 9. CN112028870A - Compound with benzyloxy aromatic ring structure, preparation method and application thereof - Google Patents [patents.google.com]

- 10. afz.fapz.uniag.sk [afz.fapz.uniag.sk]

- 11. crosslinktech.com [crosslinktech.com]

- 12. hwmaint.oem.bmj.com [hwmaint.oem.bmj.com]

- 13. Epoxides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. iloencyclopaedia.org [iloencyclopaedia.org]

An In-depth Technical Guide to the Synthesis and Application of Aryl Glycidyl Ethers in Medicinal Chemistry

Introduction: The Versatile Oxirane Core in Drug Discovery

The oxirane, or epoxide, ring is a cornerstone functional group in modern medicinal chemistry. Its inherent ring strain and susceptibility to nucleophilic attack make it a highly versatile electrophilic building block for the synthesis of complex molecular architectures. When incorporated into an aryl glycidyl ether scaffold, of the general form 2-((aryloxy)methyl)oxirane, the resulting molecule becomes a powerful intermediate for the creation of diverse compound libraries targeting a wide array of biological targets. This guide provides an in-depth exploration of the synthesis, chemical properties, and applications of this important class of molecules, with a particular focus on derivatives containing benzyloxy and other substituted phenoxy moieties, which are of significant interest in drug development. We will delve into the causal reasoning behind synthetic strategies and the mechanistic basis for their utility in generating novel therapeutic agents.

Nomenclature and Structural Identification

The compound initially queried, ((p-(Benzyloxy)phenoxy)methyl)oxirane, is systematically named 2-((4-(benzyloxy)phenoxy)methyl)oxirane . This nomenclature precisely defines the connectivity of the constituent parts: an oxirane ring is attached to a methyl group, which is in turn linked via an ether oxygen to a phenoxy group. The phenoxy group is substituted at the para (4-position) with a benzyloxy group.

While this specific molecule is not widely documented in readily available chemical databases, it belongs to a well-established class of compounds known as aryl glycidyl ethers. Understanding the properties and reactivity of this class provides a strong foundation for predicting the behavior and potential applications of this specific derivative.

Physicochemical Properties of Representative Aryl Glycidyl Ethers

The physicochemical properties of aryl glycidyl ethers are crucial for designing synthetic protocols and for understanding their behavior in biological systems. Below is a table summarizing key computed properties for 2-((4-(benzyloxy)phenoxy)methyl)oxirane and a related, well-characterized compound, Benzyl Glycidyl Ether (2-((benzyloxy)methyl)oxirane).

| Property | 2-((4-(benzyloxy)phenoxy)methyl)oxirane (Predicted) | Benzyl Glycidyl Ether[1][2] |

| Molecular Formula | C₁₆H₁₆O₃ | C₁₀H₁₂O₂ |

| Molecular Weight | 256.29 g/mol | 164.20 g/mol |

| Boiling Point | Not available | 252.7 °C at 760 mmHg[2] |

| Density | Not available | 1.1 g/cm³[2] |

| LogP | Not available | 2.04[2] |

| CAS Number | Not available | 2930-05-4[1] |

Strategic Synthesis of Aryl Glycidyl Ethers

The primary method for synthesizing aryl glycidyl ethers is the Williamson ether synthesis, a robust and widely utilized reaction. This approach involves the nucleophilic substitution of a halide by an alkoxide. In the context of our target molecules, this translates to the reaction of a substituted phenol with an electrophilic three-carbon building block containing the epoxide functionality, typically epichlorohydrin.

General Synthetic Workflow

The synthesis can be logically broken down into two main conceptual steps: formation of the phenoxide and the subsequent nucleophilic attack on the epoxide precursor.

Detailed Experimental Protocol: Synthesis of a Generic Aryl Glycidyl Ether

The following protocol is a generalized procedure based on established methods for the synthesis of phenoxymethyl oxirane derivatives.[1]

Materials:

-

Substituted phenol (1.0 eq)

-

Epichlorohydrin (1.5 - 3.0 eq)

-

Sodium hydroxide (or another suitable base) (1.1 eq)

-

Solvent (e.g., water, ethanol, or a phase-transfer catalyst system)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: To a solution of the substituted phenol in the chosen solvent, add sodium hydroxide and stir until complete dissolution to form the sodium phenoxide.

-

Addition of Epichlorohydrin: Add epichlorohydrin to the reaction mixture. The amount of epichlorohydrin is often in excess to favor the desired reaction and minimize side reactions.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Epichlorohydrin: Using an excess of epichlorohydrin drives the reaction towards the formation of the desired glycidyl ether and minimizes the potential for the phenoxide to react with the newly formed product.

-

Base: A strong base is required to deprotonate the phenol, which is a weak acid, to generate the more nucleophilic phenoxide.

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. A phase-transfer catalyst is often employed when dealing with reactants of differing solubilities to enhance the reaction rate.

Applications in Drug Development and Medicinal Chemistry

The true value of aryl glycidyl ethers lies in their utility as synthetic intermediates. The epoxide ring is a latent electrophile that can be strategically opened by a variety of nucleophiles to introduce new functional groups and build molecular complexity. This reactivity is particularly valuable in the synthesis of β-amino alcohols, a common motif in many biologically active molecules.

Signaling Pathway of a Hypothetical Drug Derived from an Aryl Glycidyl Ether

Many drugs derived from β-amino alcohol scaffolds, which can be synthesized from aryl glycidyl ethers, function as antagonists or agonists of G-protein coupled receptors (GPCRs), such as adrenergic receptors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a drug.

The benzyloxy pharmacophore, in particular, has been identified as a key feature in a number of biologically active compounds, including monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neurological disorders.[3][][5] The introduction of a benzyloxy group into various molecular scaffolds can significantly influence their binding affinity and selectivity for their biological targets.

Safety, Handling, and Storage

Aryl glycidyl ethers, like many epoxides, should be handled with care due to their potential for reactivity and biological effects.

Hazard Identification:

-

Skin and Eye Irritation: Many aryl glycidyl ethers are classified as skin and eye irritants.[6][7][8]

-

Skin Sensitization: Some derivatives may cause allergic skin reactions.

-

Mutagenicity: Certain epoxides are suspected of causing genetic defects.[7]

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][8]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

Storage and Disposal:

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Aryl glycidyl ethers, including the specific yet less-common 2-((4-(benzyloxy)phenoxy)methyl)oxirane, represent a valuable class of intermediates in medicinal chemistry. Their synthesis via the Williamson ether synthesis is straightforward and adaptable, and the reactivity of the epoxide ring provides a gateway to a vast chemical space of potential drug candidates. A thorough understanding of their synthesis, reactivity, and handling is essential for any researcher or drug development professional looking to leverage the power of these versatile building blocks in the quest for new and improved therapeutics.

References

-

PubChem. ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane. National Center for Biotechnology Information. [Link]

-

PubChem. 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane. National Center for Biotechnology Information. [Link]

-

European Chemicals Agency (ECHA). Reaction mass of 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis(oxirane) and 2,2'-[methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane) and 2-({2-[4-(oxiran-2-ylmethoxy)benzyl]phenoxy}methyl)oxirane. [Link]

-

3M. Safety Data Sheet for 3M™ Scotch-Weld™ 7240 B/A FR- Part B. [Link]

-

NIST. Oxirane, [(phenylmethoxy)methyl]-. National Institute of Standards and Technology. [Link]

-

National Center for Biotechnology Information. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

-

Taylor & Francis Group. Synthesis of 2-(phenoxymethyl)oxirane derivatives through unexpected rearrangement of oxiran-2-ylmethyl benzenesulfonates. [Link]

-

Chemsrc. 2-((Benzyloxy)methyl)oxirane. [Link]

-

U.S. Environmental Protection Agency. Oxirane, 2-[(methylphenoxy)methyl]-. [Link]

-

PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

-

PubMed. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

-

National Center for Biotechnology Information. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

Sources

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. 2-((Benzyloxy)methyl)oxirane | CAS#:2930-05-4 | Chemsrc [chemsrc.com]

- 3. 2-[[(5-Methoxy-1-naphthalenyl)oxy]methyl]oxirane|CAS 76275-47-3 [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. media-pim.rubix.com [media-pim.rubix.com]

A Technical Guide to the Spectroscopic Characterization of ((p-(Benzyloxy)phenoxy)methyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The accurate structural elucidation of novel compounds is a cornerstone of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide is structured to provide not only the predicted data but also the scientific rationale behind the spectral interpretations and the experimental protocols for acquiring such data.

Molecular Structure and Expected Spectroscopic Features

The structure of ((p-(benzyloxy)phenoxy)methyl)oxirane combines several key functional groups that give rise to a characteristic spectroscopic fingerprint: an oxirane (epoxide) ring, a phenoxy ether linkage, a benzyloxy ether linkage, and two aromatic rings.

Structure:

Understanding the expected chemical shifts and absorption frequencies of these groups is the first step in spectral analysis.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the oxirane, methylene, and aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Oxirane CH₂ | 2.75 - 2.95 | m | 2H |

| Oxirane CH | 3.30 - 3.40 | m | 1H |

| Phenoxy-CH₂ | 3.90 - 4.20 | m | 2H |

| Benzyloxy-CH₂ | 5.05 | s | 2H |

| Phenoxy Aromatic Protons | 6.85 - 7.00 | m | 4H |

| Benzyl Aromatic Protons | 7.30 - 7.45 | m | 5H |

Causality of Signal Positions: The protons on the oxirane ring are expected in the upfield region (2.7-3.4 ppm) due to their strained, non-aromatic environment. The methylene protons of the benzyloxy group are deshielded by the adjacent oxygen and aromatic ring, appearing around 5.05 ppm. The aromatic protons of the para-substituted phenoxy group will likely appear as a complex multiplet due to second-order coupling effects, while the protons of the monosubstituted benzyl group will also form a multiplet in the aromatic region.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Oxirane CH₂ | 44.5 - 45.5 |

| Oxirane CH | 50.0 - 51.0 |

| Phenoxy-CH₂ | 68.5 - 69.5 |

| Benzyloxy-CH₂ | 70.0 - 71.0 |

| Aromatic C-O (Phenoxy) | 158.0 - 159.0 |

| Aromatic C-O (Benzyloxy) | 152.0 - 153.0 |

| Aromatic C (para to O-CH₂) | 114.5 - 115.5 |

| Aromatic C (ortho to O-CH₂) | 115.0 - 116.0 |

| Aromatic C (Benzyl) | 127.5 - 129.0 |

| Aromatic C-CH₂ (Benzyl) | 136.5 - 137.5 |

Expert Interpretation: The carbon atoms of the oxirane ring are characteristically found in the 44-51 ppm region. The methylene carbons attached to oxygen atoms (ether linkages) are found further downfield (68-71 ppm). The aromatic carbons exhibit a wide range of chemical shifts depending on their substitution pattern, with carbons directly attached to oxygen appearing at the most downfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| C-O-C Stretch (Alkyl Ether) | 1000 - 1150 | Strong |

| Oxirane Ring (asymmetric stretch) | ~915 | Medium |

| Oxirane Ring (symmetric stretch) | ~1250 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

Trustworthiness of Data: The presence of a strong band around 1250 cm⁻¹ is a reliable indicator of the aryl ether linkage. The characteristic vibrations of the oxirane ring, although sometimes weak, are key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₆H₁₆O₃), the expected molecular weight is approximately 256.30 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 256.

-

Base Peak: A peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).

-

Other Fragments:

-

m/z = 165, from the loss of the benzyl group.

-

m/z = 121, corresponding to the p-hydroxyphenoxymethyl cation.

-

m/z = 77, corresponding to the phenyl cation.

-

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to be self-validating, with internal standards and background corrections to ensure data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh 10-20 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and invert several times to ensure the sample is fully dissolved.

¹H NMR Acquisition:

-

Pulse Width: 30-45°

-

Spectral Width: 16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Processing: Apply a 0.3 Hz line broadening exponential window function before Fourier transformation. Reference the TMS peak to 0.00 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Spectral Width: 240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, depending on concentration.

-

Processing: Apply a 1-2 Hz line broadening exponential window function. Reference the CDCl₃ solvent peak to 77.16 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify functional groups via their infrared absorption.

Instrumentation: An FTIR spectrometer with a diamond ATR accessory.

Sample Analysis:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the sample directly onto the ATR crystal.

-

Acquire the sample spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with known fragmentation mechanisms of ethers and aromatic compounds.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for structural elucidation.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Comparative Analysis with Structural Analogs

To build confidence in our predicted data, we can compare it to the experimental data of structurally similar compounds.

-

2-((Benzyloxy)methyl)oxirane: The NIST Chemistry WebBook provides data for this compound, which contains the benzyloxy and oxirane moieties.[1] Its mass spectrum will show the characteristic benzyl fragment at m/z 91.

-

2-(Phenoxymethyl)oxirane: Data for this analog, which possesses the phenoxy and oxirane groups, is also available.[2] Its spectra will confirm the signals associated with the phenoxymethyl portion of our target molecule.

-

Aryl Glycidyl Ethers: The general spectroscopic features of aryl glycidyl ethers have been documented and can serve as a reference for the expected chemical shifts and absorption bands.[3][4]

By analyzing the spectra of these fragments and related molecules, we can assemble a highly accurate picture of the expected spectroscopic data for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and the methodologies for its acquisition and interpretation. By combining predictive analysis with comparative data from structural analogs, researchers can confidently approach the characterization of this and other complex organic molecules. The provided protocols and workflows are designed to ensure scientific rigor and data integrity, which are paramount in the fields of chemical research and drug development.

References

- AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.

- ScienceOpen. (n.d.). Supporting Information.

- (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).

- (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- NCBI. (n.d.). Some glycidyl ethers.

- PubChem. (n.d.). ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane.

- (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). GLYCIDYL ISOPROPYL ETHER(4016-14-2) 1H NMR spectrum.

- Benchchem. (n.d.). Spectroscopic Analysis of [(Octadecyloxy)methyl]oxirane: A Comparative Guide for Researchers.

- PubChem. (n.d.). 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane.

- ResearchGate. (n.d.). Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds.

- Wikipedia. (n.d.). Allyl glycidyl ether.

- NIST. (n.d.). Oxirane, [(phenylmethoxy)methyl]-.

- IARC Publications. (n.d.). PHENYL GLYCIDYL ETHER 1. Exposure Data.

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- NIST. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile.

- NIST. (n.d.). 4-Methoxyphenoxyphenylacetamide.

Sources

A-Senior-Application-Scientist's-Guide-to-1H-and-13C-NMR-Analysis-of-Benzyloxy-Phenoxy-Oxiranes

Introduction

Benzyloxy phenoxy oxiranes represent a significant class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and functional materials. Their molecular architecture, characterized by a strained three-membered oxirane ring flanked by bulky benzyloxy and phenoxy moieties, presents a unique challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for unambiguously determining their constitution and stereochemistry. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the 1H and 13C NMR analysis of these complex molecules. We will delve into the foundational principles, explore the nuances of spectral interpretation, and present a self-validating workflow to ensure data integrity and confidence in structural assignments.

Fundamentals of NMR Spectroscopy for Substituted Oxiranes

The interpretation of the NMR spectra of benzyloxy phenoxy oxiranes hinges on understanding the electronic environment of the oxirane ring. The ring strain and the electronegativity of the oxygen atom significantly influence the chemical shifts of the adjacent protons and carbons. Protons on the oxirane ring typically resonate in the range of 2.5 to 3.5 ppm in the 1H NMR spectrum.[1][2] Similarly, the carbon atoms of the epoxide ring exhibit signals in the 13C NMR spectrum that are shifted upfield relative to acyclic ethers, generally appearing between 45 and 55 ppm.[2] The presence of aromatic rings introduces further complexity due to magnetic anisotropy, which can cause shielding or deshielding of nearby nuclei depending on their spatial orientation relative to the aromatic pi systems.

Detailed 1H NMR Spectral Analysis

A thorough analysis of the 1H NMR spectrum is the cornerstone of structural elucidation for benzyloxy phenoxy oxiranes. Key parameters to consider are chemical shifts (δ) and coupling constants (J).

Chemical Shifts (δ)

-

Oxirane Protons: The protons directly attached to the oxirane ring (CH-O-CH) typically appear as a complex multiplet system between 2.5 and 4.5 ppm. The exact chemical shift is sensitive to the substitution pattern and the stereochemistry. For instance, in a molecule like 2-((2-iodophenoxy)methyl)oxirane, the oxirane protons are observed as multiplets around 2.87-2.90 ppm, 3.36-3.37 ppm, and 4.00-4.28 ppm, reflecting their distinct electronic environments.[3]

-

Benzylic Protons (Ar-CH2-O): The methylene protons of the benzyloxy group are diastereotopic in chiral environments and often appear as two distinct signals, typically as a pair of doublets (an AB quartet) or as part of a more complex multiplet. Their chemical shifts are generally found in the range of 4.5 to 5.2 ppm.

-

Aromatic Protons: The protons on the phenoxy and benzyloxy rings will resonate in the aromatic region, typically between 6.8 and 7.5 ppm. The substitution pattern on these rings will dictate the multiplicity and chemical shifts of these signals.

Coupling Constants (J)

The coupling constants between the oxirane protons are highly informative for determining the stereochemistry of the epoxide.[4]

-

Vicinal Coupling (3JHH): The coupling between protons on adjacent carbons of the oxirane ring is dependent on the dihedral angle between them, as described by the Karplus relationship.[5]

-

cis-protons typically exhibit a 3JHH value in the range of 4-5 Hz.

-

trans-protons show a smaller 3JHH value, usually between 1-3 Hz.

-

-

Geminal Coupling (2JHH): The coupling between two protons on the same carbon of the oxirane ring is typically around 5-7 Hz.

These characteristic coupling constants allow for the confident assignment of the relative stereochemistry of the substituents on the oxirane ring.[4][5]

Detailed 13C NMR Spectral Analysis

The 13C NMR spectrum provides complementary information to the 1H NMR spectrum, confirming the carbon framework of the molecule.

Chemical Shifts (δ)

-

Oxirane Carbons: As mentioned, the carbons of the oxirane ring are typically found in the 45-55 ppm region.[2] For example, in 2-((2-iodophenoxy)methyl)oxirane, the oxirane carbons resonate at 44.74 ppm and 50.13 ppm.[3]

-

Benzylic Carbon (Ar-CH2-O): The carbon of the benzylic methylene group usually appears in the range of 70-80 ppm.

-

Aromatic Carbons: The carbons of the aromatic rings will have signals between 110 and 160 ppm. The specific chemical shifts can be influenced by the nature and position of substituents.[6][7]

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH2, and CH3 groups, which greatly aids in the assignment of the 13C NMR spectrum.

Advanced 2D NMR Techniques for Unambiguous Structure Confirmation

For complex molecules like benzyloxy phenoxy oxiranes, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals.[8][9]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings, allowing for the identification of spin systems within the molecule.[10] For instance, COSY can be used to trace the connectivity of the protons within the oxirane ring and the side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached.[10][11] This is a powerful tool for assigning carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds.[10][12] This experiment is crucial for piecing together the different fragments of the molecule, for example, by showing a correlation from the benzylic protons to the carbons of the aromatic ring and the ether oxygen-linked carbon.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming stereochemistry by observing through-space interactions between protons on the oxirane ring and those on the adjacent substituents.

A Self-Validating Experimental Workflow for Structural Elucidation

To ensure the accuracy and reliability of the structural assignment, a systematic and self-validating workflow should be employed.

Experimental Protocol

-

Sample Preparation:

-

Dissolve 5-25 mg of the benzyloxy phenoxy oxirane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, high-quality 5 mm NMR tube.[13][14][15][16][17]

-

Ensure the sample is completely dissolved and free of particulate matter to avoid poor shimming and broadened spectral lines.[14]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[14]

-

-

Data Acquisition:

-

Acquire a standard 1D 1H NMR spectrum.

-

Acquire a 1D 13C{1H} (proton-decoupled) NMR spectrum.

-

Run DEPT-90 and DEPT-135 experiments to differentiate carbon types.

-

Acquire a 2D COSY spectrum to establish H-H correlations.

-

Acquire a 2D HSQC spectrum to determine one-bond H-C correlations.

-

Acquire a 2D HMBC spectrum to identify two- and three-bond H-C correlations.

-

If stereochemistry is , acquire a 2D NOESY spectrum to probe through-space proton proximities.

-

-

Data Analysis and Cross-Verification:

-

Integrate the 1H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants in the 1H spectrum to identify coupled protons.

-

Use the COSY spectrum to confirm the H-H coupling networks.

-

Assign the protonated carbons in the 13C spectrum using the HSQC data.

-

Use the HMBC correlations to connect the molecular fragments and assign quaternary carbons.

-

Verify that all observed correlations are consistent with the proposed structure. Any inconsistencies must be re-evaluated.

-

For stereochemical assignment, use the 3JHH coupling constants and NOESY correlations.

-

Visualization of the Analytical Workflow

Caption: A self-validating workflow for NMR-based structure elucidation.

Illustrative Data Summary

The following table summarizes the expected NMR data for a representative benzyloxy phenoxy oxirane structure.

| Functional Group | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |

| Oxirane Protons | 2.5 - 4.5 (complex multiplets) | 45 - 55 | COSY: between oxirane protonsHSQC: to oxirane carbons |

| Benzylic Protons | 4.5 - 5.2 (AB quartet or m) | 70 - 80 | HMBC: to aromatic C's, oxirane C |

| Phenoxy Protons | 6.8 - 7.5 (multiplets) | 110 - 160 | HMBC: from benzylic H's |

| Benzyloxy Protons | 6.8 - 7.5 (multiplets) | 110 - 160 | HMBC: from benzylic H's |

Conclusion

The comprehensive analysis of 1H and 13C NMR spectra, augmented by a suite of 2D NMR experiments, provides an indispensable toolkit for the unambiguous structural and stereochemical characterization of benzyloxy phenoxy oxiranes. By following a systematic and self-validating workflow, researchers can confidently elucidate the complex structures of these important molecules. The principles and methodologies outlined in this guide serve as a robust foundation for scientists engaged in the synthesis, discovery, and development of novel chemical entities where precise molecular architecture is paramount.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Faculty of Mathematical & Physical Sciences, University College London. Sample Preparation. [Link]

-

Sarotti, A. M. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry. [Link]

-

St. Lawrence University. (2017). Epoxidation with Possibilities: Discovering Stereochemistry in Organic Chemistry via Coupling Constants. Journal of Chemical Education. [Link]

-

Gören, A. C., et al. (2004). Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

-

Abraham, R. J., et al. (2012). 1 H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. PubMed. [Link]

-

Supplementary Information. (n.d.). 4-(4-(4-(benzyloxy)phenoxy)phenyl)-4-oxobutanenitrile (2ac). [Link]

-

Oregon State University. Spectroscopy of Ethers and Epoxides. [Link]

-

SpectraBase. 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Slideshare. (2016). 2D NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. (2010). Copper-Catalyzed Tandem Process: An Efficient Approach to 2-Substituted-1, 4-benzodioxanes - Supporting Information. [Link]

-

SpectraBase. 4-Benzyloxyphenol - Optional[1H NMR] - Chemical Shifts. [Link]

-

SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. [Link]

-

Chemistry LibreTexts. (2022). J-Coupling (Scalar). [Link]

-

Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

Wikipedia. J-coupling. [Link]

-

ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]

-

Supporting Information. (n.d.). 1H NMR spectra of 1,2-epoxy-3-phenoxypropane. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Search Results for "13C NMR". [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]

-

ResearchGate. (2015). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. emerypharma.com [emerypharma.com]

- 12. m.youtube.com [m.youtube.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. organomation.com [organomation.com]

- 15. scribd.com [scribd.com]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

A Technical Guide to the Synthesis, Characterization, and Reactivity of Aryl Glycidyl Ethers: A Focus on ((p-(Benzyloxy)phenoxy)methyl)oxirane

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of aryl glycidyl ethers, with a specific focus on the target molecule, ((p-(Benzyloxy)phenoxy)methyl)oxirane, also known as 4-(Benzyloxy)phenyl glycidyl ether. While specific experimental data for this compound is not extensively documented in public literature, this guide establishes a robust framework for its synthesis and characterization based on well-understood principles and data from closely related analogues, such as Phenyl Glycidyl Ether (PGE) and Benzyl Glycidyl Ether (BGE). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental workflows, causality behind procedural choices, and potential applications of this class of compounds.

Introduction and Molecular Overview

Glycidyl ethers are a class of organic compounds distinguished by an epoxide (oxirane) ring connected to another molecule via an ether linkage. The high strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, rendering glycidyl ethers highly reactive and valuable as intermediates in organic synthesis and polymer chemistry.[1][2][3] In the context of drug development, the glycidyl ether moiety serves as a versatile handle for conjugating molecules to carriers or for creating crosslinked polymer networks used in controlled drug release systems.[4]

The target molecule of this guide, this compound, combines several key structural features:

-

An Oxirane (Epoxide) Ring: The primary site of reactivity.

-

An Aryl Ether Linkage: Connecting the glycidyl group to a phenoxy scaffold.

-

A Benzyloxy Substituent: A benzyl ether group at the para-position of the phenyl ring, which can influence the molecule's overall lipophilicity, solubility, and potential for intermolecular interactions (e.g., π-stacking).

The presence of both the reactive epoxide and the larger, more complex aromatic scaffold makes this compound a potentially valuable building block for creating advanced materials or complex pharmaceutical ingredients.[3][5]

Physicochemical Properties: A Comparative Analysis

| Property | Phenyl Glycidyl Ether (PGE) | Benzyl Glycidyl Ether (BGE) | 4-(Benzyloxy)phenyl Glycidyl Ether (Target) |

| CAS Number | 122-60-1 | 2930-05-4[6] | Not Assigned |

| Molecular Formula | C₉H₁₀O₂ | C₁₀H₁₂O₂[6] | C₁₆H₁₆O₃ |

| Molecular Weight | 150.17 g/mol [7] | 164.20 g/mol [6] | 256.29 g/mol |

| Appearance | Clear, colorless to yellow liquid[8] | Colorless clear liquid[5] | Predicted: White solid or viscous liquid |

| Boiling Point | 245 °C (473 °F) at 760 mmHg[7] | 70-73 °C at 11 mmHg | To be determined; expected to be high |

| Melting Point | 3.5 °C (38.3 °F)[7] | Not applicable | To be determined; expected > room temp. |

| Density | 1.109 g/mL at 25 °C[7] | 1.077 g/mL at 25 °C | To be determined; likely > 1.0 g/mL |

| Water Solubility | 2.4 g/L (Slightly soluble)[7] | Low solubility | Predicted: Very low solubility |

| Refractive Index | n20/D 1.531 | n20/D 1.517 | To be determined |

Expert Insight: The addition of the benzyloxy-phenoxy group significantly increases the molecular weight and aromatic character compared to PGE and BGE. This structural change is predicted to raise the melting point, likely making the target compound a solid at room temperature, and decrease its solubility in water.

Chemical Reactivity and Mechanistic Pathways

The chemistry of this compound is dominated by the reactivity of the epoxide ring. This strained three-membered ether is a potent electrophile, readily undergoing ring-opening reactions with a wide variety of nucleophiles. These reactions can be catalyzed by either acid or base, with distinct regiochemical outcomes.

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening reaction proceeds via an Sɴ2 mechanism . The nucleophile attacks the least sterically hindered carbon of the epoxide. For a terminal epoxide like a glycidyl ether, this is exclusively the primary carbon.

Causality: The Sɴ2 pathway is favored because there is no activation of the epoxide oxygen via protonation. The reaction relies on the strength of the nucleophile to attack an unactivated electrophilic carbon. The primary carbon is sterically more accessible, leading to a single, predictable regioisomer.

Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the ring a much stronger electrophile. The nucleophile then attacks one of the epoxide carbons. For terminal epoxides, the attack has significant Sɴ1 character, meaning the nucleophile preferentially attacks the more substituted carbon atom where positive charge is better stabilized. However, attack at the primary carbon can also occur.

Expert Insight: While acid catalysis enhances reactivity, it often leads to a mixture of products (regioisomers) and a higher risk of side reactions like polymerization.[9] For synthetic applications requiring high selectivity, base-catalyzed conditions are almost always preferred for terminal glycidyl ethers.

Caption: Figure 1: Nucleophilic Ring-Opening of Glycidyl Ethers

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for synthesizing this compound is the Williamson ether synthesis. This protocol involves the reaction of the corresponding phenoxide with an epoxide-containing electrophile, typically epichlorohydrin.

Overall Reaction: 4-(Benzyloxy)phenol + Epichlorohydrin → 4-(Benzyloxy)phenyl glycidyl ether + HCl

Step-by-Step Methodology

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

-

Deprotonation of Phenol (Formation of Phenoxide):

-

To a solution of 4-(Benzyloxy)phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetone) in a round-bottom flask equipped with a magnetic stirrer, add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C.

-

Causality: The base deprotonates the hydroxyl group of the phenol, forming the more nucleophilic sodium or potassium phenoxide salt. Using a slight excess of base ensures complete conversion. The reaction is performed at low temperature to control the exothermic reaction of NaH with the solvent.

-

-

Nucleophilic Substitution:

-

To the freshly prepared phenoxide solution, add epichlorohydrin (1.2 eq) dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

-

Causality: The phenoxide acts as a nucleophile, attacking the primary carbon of epichlorohydrin and displacing the chloride leaving group in an Sɴ2 reaction. An excess of epichlorohydrin is used to drive the reaction to completion and minimize potential side reactions where the newly formed epoxide is opened by another phenoxide molecule.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Causality: The water quench neutralizes any remaining reactive species. Extraction isolates the organic product from the aqueous phase containing inorganic salts. The brine wash removes residual water from the organic phase, and the drying agent removes the final traces of water.

-

-

Purification and Characterization:

-

Remove the solvent from the filtered organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.[10]

-

Causality: Chromatography separates the desired product from unreacted starting materials and any side products based on polarity.

-

Collect the pure fractions and evaporate the solvent. Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

-

Caption: Figure 2: Synthesis & Purification Workflow

Expected Spectroscopic Data

Characterization is essential for verifying the successful synthesis of the target molecule. Based on the known spectral data of its functional groups, the following signatures are expected.[11]

-

Infrared (IR) Spectroscopy:

-

~3050-3030 cm⁻¹: Aromatic C-H stretching.

-

~2990-2850 cm⁻¹: Aliphatic C-H stretching (from the glycidyl and benzyl methylene groups).

-

~1240 cm⁻¹ & ~1100 cm⁻¹: Strong, characteristic C-O-C (ether) stretching absorptions.[11]

-

~915 cm⁻¹ & ~840 cm⁻¹: Epoxide ring vibrations (C-O stretch).

-

Absence of a broad O-H stretch (~3200-3600 cm⁻¹) confirms the consumption of the starting phenol.

-

-

¹H NMR Spectroscopy:

-

~7.5-6.8 ppm: A complex multiplet region corresponding to the protons on the two aromatic rings.

-

~5.1 ppm: A singlet corresponding to the two protons of the benzylic methylene group (-O-CH₂ -Ph).

-

~4.2-3.8 ppm: A set of multiplets corresponding to the two diastereotopic protons on the primary carbon of the glycidyl ether (-O-CH₂ -epoxide).

-

~3.4 ppm: A multiplet for the single proton on the secondary carbon of the epoxide ring.

-

~2.9 & ~2.7 ppm: Two distinct multiplets for the two diastereotopic protons on the terminal carbon of the epoxide ring.[11]

-

-

¹³C NMR Spectroscopy:

-

~160-110 ppm: Multiple signals corresponding to the 12 carbons of the two aromatic rings.

-

~70-71 ppm: Signal for the benzylic methylene carbon (-O-C H₂-Ph).

-

~69 ppm: Signal for the primary carbon of the glycidyl ether (-O-C H₂-epoxide).

-

~50 ppm: Signal for the secondary carbon of the epoxide ring.

-

~45 ppm: Signal for the terminal carbon of the epoxide ring.[11]

-

Applications in Drug Development and Materials Science

While direct applications of this compound are not documented, its structure suggests several potential uses relevant to drug development professionals.

-

Linker/Spacer in Bioconjugation: The epoxide can be opened by a nucleophilic group on a drug molecule or a biological macromolecule (like an amine on a protein), covalently linking it to the benzyloxyphenyl scaffold. This scaffold can act as a rigid spacer.[3]

-

Monomer for Advanced Polymers: The molecule can be polymerized via ring-opening polymerization to create polyethers with pendant benzyloxyphenyl groups. Such polymers could have unique thermal properties or be used to encapsulate hydrophobic drugs.[5]

-

Intermediate for Bioisosteres: The phenyl rings in this molecule are common motifs in drug design.[12] The entire molecule could serve as a scaffold to which other pharmacophoric elements are attached, or it could be modified to create bioisosteric replacements for other chemical groups.[12]

Safety and Handling

Glycidyl ethers as a class should be handled with care. Specific safety data for the target molecule is unavailable, but precautions for related compounds like Phenyl Glycidyl Ether (PGE) should be followed.

-

Hazards: PGE is known to cause skin irritation, may cause an allergic skin reaction, is harmful if inhaled, may cause respiratory irritation, and is suspected of causing genetic defects and cancer.[13]

-

Handling:

-

Work in a well-ventilated fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[14][15]

-

Avoid inhalation of vapors and contact with skin and eyes.[14][15]

-

Store in a tightly closed container in a cool, well-ventilated area.[14]

-

Conclusion

This compound is a molecule with significant potential as a chemical intermediate and building block, owing to the versatile reactivity of its epoxide group and the specific physicochemical properties imparted by its dual aromatic system. Although direct experimental data is sparse, this guide provides a comprehensive framework for its synthesis via Williamson ether synthesis and its characterization using standard spectroscopic techniques. By understanding the well-established reactivity of the glycidyl ether functional group and drawing logical comparisons to documented analogues, researchers can confidently produce, purify, and utilize this compound for advanced applications in drug development and material science.

References

- Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine. (n.d.). Polymer.

- The Role of Epoxy Groups in the Reactivity of Glycerol Triglycidyl Ether: A Technical Guide. (2025). BenchChem.

- The Chemistry of AGE: Understanding Allyl Glycidyl Ether's Reactivity and Applic

- Top ten applications for Glycidyl Ethers. (n.d.). SACHEM, Inc.

- Glycidyl ether reactions with amines. (1956). Semantic Scholar.

- SAFETY DATA SHEET - Phenyl Glycidyl Ether. (2025). Sigma-Aldrich.

- Safety Data Sheet - Epoxy, hardener. (2021). OSHA 29 CFR 1910.1200.

- SAFETY DATA SHEET - Glycidyl phenyl ether. (2025). Fisher Scientific.

- SAFETY DATA SHEET - (S)-(+)-Benzyl glycidyl ether. (2025). Fisher Scientific.

- PHENYL GLYCIDYL ETHER. (2024). CAMEO Chemicals - NOAA.

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv

- Supplementary Information - 1H NMR Spectrum of crude CCE reaction mixture of glycidyl phenyl ether. (n.d.). The Royal Society of Chemistry.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.

- Benzyl glycidyl ether. (2026). PubChem.

- Material Safety Data Sheet - Glycidyl phenyl ether, 99%. (n.d.). Cole-Parmer.

- BENZYL GLYCIDYL ETHER - Safety D

- Benzyl (S)-(+)-glycidyl ether. (n.d.). Chem-Impex.

- Benzyl glycidyl ether 99%. (n.d.). Sigma-Aldrich.

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (2015). The Royal Society of Chemistry.

- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

- BENZYL GLYCIDYL ETHER(2930-05-4) 13C NMR spectrum. (n.d.). ChemicalBook.

- Entry 4, Epoxide = Phenyl glycidyl ether (PGE). (n.d.).

- 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Post- Polymerization Modifications with Alcohols. (n.d.). Southern Methodist University.

- Phenyl glycidyl ether. (n.d.). Connect Chemicals.

- Phenyl glycidyl ether. (n.d.). Wikipedia.

- Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (1999). NCBI.

- A Comparative Analysis of 1-tert-Butyl-2-(2,3-epoxypropoxy)

- 18.9: Spectroscopy of Ethers. (2024). Chemistry LibreTexts.

- Synthesis and Chemical Modification of Phenylglycidyl Ether. (2025).

- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimiz

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. sacheminc.com [sacheminc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzyl glycidyl ether | C10H12O2 | CID 94247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

- 10. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. m.media-amazon.com [m.media-amazon.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to ((p-(Benzyloxy)phenoxy)methyl)oxirane and its Core Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced chemical synthesis, oxirane derivatives, commonly known as epoxides, represent a cornerstone of versatile intermediates. Their high ring strain energy makes them susceptible to nucleophilic ring-opening reactions, a characteristic that has been extensively exploited in the synthesis of a myriad of complex molecules, including pharmaceuticals and high-performance polymers. This guide focuses on a specific and important member of this class: 4-Benzyloxyphenyl glycidyl ether , a compound that, despite its somewhat convoluted nomenclature, is a key building block in several areas of chemical research and development. The initial query, "((p-(Benzyloxy)phenoxy)methyl)oxirane," points towards this para-substituted aromatic glycidyl ether, a molecule that elegantly combines the reactivity of the epoxide ring with the steric and electronic properties of the benzyloxy and phenoxy moieties.

This document, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of 4-Benzyloxyphenyl glycidyl ether, encompassing its nomenclature, physicochemical properties, synthesis, and key applications, with a particular emphasis on the practical aspects and underlying chemical principles that are critical for its effective utilization in a laboratory and industrial setting.

Nomenclature and Synonyms: A Clarification

The chemical name "this compound" can be interpreted as 2-(((4-(benzyloxy)phenoxy)methyl)oxirane). For clarity and to adhere to standardized nomenclature, this guide will primarily use the name 4-Benzyloxyphenyl glycidyl ether . However, it is crucial for researchers to be aware of the various synonyms and identifiers for this compound to ensure comprehensive literature searches and unambiguous communication.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-(((4-(benzyloxy)phenoxy)methyl)oxirane) | - |

| Common Name | 4-Benzyloxyphenyl glycidyl ether | - |

| Synonym | p-(Benzyloxy)phenyl glycidyl ether | - |

| Synonym | 1-(Benzyloxy)-4-(glycidyloxy)benzene | - |

| Synonym | 1-(Benzyloxy)-4-(oxiran-2-ylmethoxy)benzene | - |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Benzyloxyphenyl glycidyl ether is paramount for its handling, storage, and application in chemical reactions.

| Property | Value | Notes |

| Molecular Formula | C₁₆H₁₆O₃ | - |

| Molecular Weight | 256.29 g/mol | - |

| Appearance | Likely a white to off-white solid or a viscous liquid at room temperature. | Based on analogous structures. |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone. Sparingly soluble in water. | Typical for aromatic ethers. |

| Melting Point | Not readily available, but expected to be higher than related liquid glycidyl ethers due to the larger aromatic system. | - |

| Boiling Point | Expected to be high, likely > 200 °C at atmospheric pressure, and would likely decompose before boiling. Distillation would require high vacuum. | - |

Synthesis of 4-Benzyloxyphenyl Glycidyl Ether: A Detailed Protocol

The most common and industrially viable method for the synthesis of glycidyl ethers is the reaction of a corresponding alcohol or phenol with epichlorohydrin in the presence of a base.[1] This Williamson ether synthesis variant proceeds via a two-step mechanism: initial formation of a chlorohydrin intermediate followed by base-induced intramolecular cyclization to form the epoxide ring.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 4-benzyloxyphenol) on the primary carbon of epichlorohydrin, followed by an intramolecular SN2 reaction to form the oxirane ring.

Caption: Synthesis of 4-Benzyloxyphenyl Glycidyl Ether.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of aromatic glycidyl ethers.

Materials:

-

4-Benzyloxyphenol (1.0 eq)

-

Epichlorohydrin (3.0 - 5.0 eq)

-

Sodium hydroxide (NaOH) (1.1 - 1.5 eq)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.02 - 0.05 eq) (Optional, but recommended for improved yield and milder conditions)

-

Toluene or another suitable aprotic solvent

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-benzyloxyphenol and toluene.

-

Base Addition: While stirring under a nitrogen atmosphere, add powdered sodium hydroxide and the phase-transfer catalyst (if used).

-

Epichlorohydrin Addition: Add epichlorohydrin to the mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Benzyloxyphenyl glycidyl ether.

-

Characterization: The structure and purity of the final product should be confirmed by NMR (¹H and ¹³C) and Mass Spectrometry.

Applications in Research and Development

The unique combination of a reactive epoxide group and the benzyloxy-substituted aromatic core makes 4-Benzyloxyphenyl glycidyl ether a valuable building block in several advanced applications.

Intermediate in Pharmaceutical Synthesis